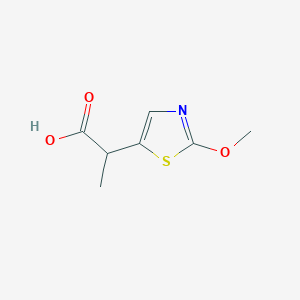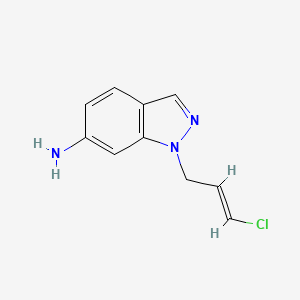
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
One common method is the lithiation of a suitable indole precursor followed by fluorination using reagents such as Selectfluor . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated indole derivatives may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at various positions.
Nucleophilic substitution: The presence of fluorine atoms can make certain positions on the indole ring more susceptible to nucleophilic attack.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of acidic or basic catalysts.
Nucleophilic substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.
作用機序
The mechanism of action of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole depends on its specific biological activity. For example, if it exhibits antiviral activity, it may inhibit viral replication by targeting specific viral enzymes or proteins. The presence of fluorine atoms can enhance its binding affinity to molecular targets, thereby increasing its potency .
類似化合物との比較
Similar Compounds
- 5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
The unique feature of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is the presence of three fluorine atoms at positions 5, 6, and 7 of the indole ring. This trifluorination can significantly alter its chemical reactivity and biological activity compared to mono- or difluorinated indole derivatives .
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
5,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10F3N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |
InChIキー |
RHZXYPNKTJYZFF-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C(C(=C(C=C21)F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


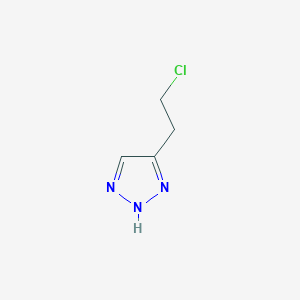

![3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)



![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)

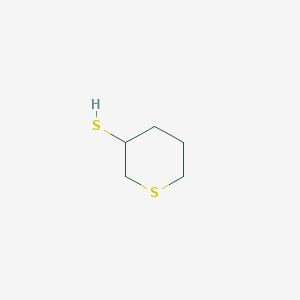
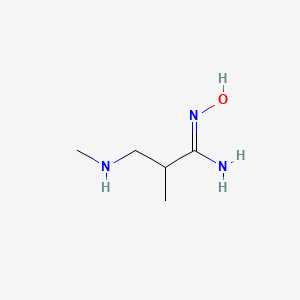
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)

